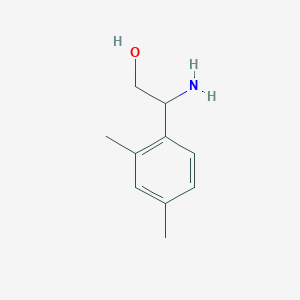

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

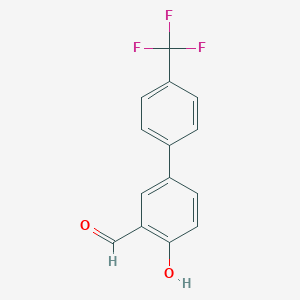

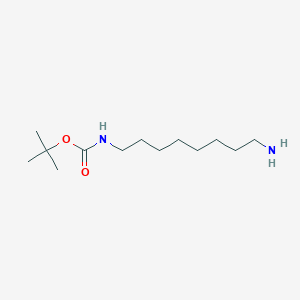

2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, also known as b-Amino-2,4-dimethylbenzeneethanol, is a chemical compound with the molecular formula C10H15NO . It is a miscellaneous compound .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol consists of a benzene ring substituted with two methyl groups and an ethanolamine group . The InChI code for this compound is InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is 165.23 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Application 1: Cytotoxicity and Photophysical Investigations

- Summary of the Application : The compound 2-amino-4,6-diphenylnicotinonitriles (APNs) has been synthesized and investigated for its cytotoxicity against breast cancer cell lines and its photophysical properties .

- Methods of Application : The APNs were synthesized and their cytotoxicity was tested against breast cancer cell lines. Their photophysical properties were also studied .

- Results or Outcomes : Compound 3 demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin. The fluorescence spectra of the synthesized APNs in different solvents revealed solvent-dependent shifts in the emission maximum values .

Application 2: Crystal Structure Analysis

- Summary of the Application : The crystal structure of (E)-1-(((2-amino-4,5-dimethylphenyl)iminio)methyl)naphthalen-2-olate, a related compound, has been analyzed .

- Methods of Application : The crystal structure was analyzed using X-ray diffraction .

- Results or Outcomes : The analysis revealed that the crystalline specimen is monoclinic in nature .

Application 3: Solution Growth and Thermal Treatment of Crystals

- Summary of the Application : The compound 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), which is structurally similar to “2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL”, has been studied for its potential as a non-steroidal anti-inflammatory and thyroid drug .

- Methods of Application : Two new forms of HDMPA were discovered through solution growth and thermal treatment of crystals .

- Results or Outcomes : Form II of the compound was discovered through crystal growth in a variety of solvents, and it converts into form III upon thermal treatment .

Application 4: Greenhouse Gas Absorption

- Summary of the Application : 2-(2-(Dimethylamino)ethoxy)ethanol, another compound similar to “2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL”, has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide .

- Methods of Application : The compound is manufactured by reacting dimethylamine and ethylene oxide .

- Results or Outcomes : The compound has been found to be effective in absorbing greenhouse gases .

Application 5: Biological Potential of Indole Derivatives

- Summary of the Application : Indole derivatives, which are structurally similar to “2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : Various scaffolds of indole have been synthesized for screening different pharmacological activities .

- Results or Outcomes : The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in the development of new useful derivatives .

Application 6: Anticancer Drug Discovery

- Summary of the Application : 2-aminothiazole scaffold, which is structurally similar to “2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

- Methods of Application : Various 2-aminothiazole analogs have been synthesized and tested against a wide range of human cancerous cell lines .

- Results or Outcomes : These analogs have exhibited potent and selective nanomolar inhibitory activity against various cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Eigenschaften

IUPAC Name |

2-amino-2-(2,4-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBLTCBXRVNHQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CO)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)

![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)